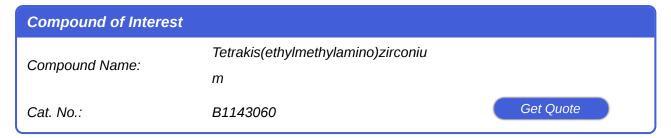


Tetrakis(ethylmethylamino)zirconium chemical formula and structure.

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An In-depth Technical Guide to Tetrakis(ethylmethylamino)zirconium

Introduction

Tetrakis(ethylmethylamino)zirconium, commonly abbreviated as TEMAZ or TEMAZr, is an organometallic compound of zirconium.[1] It is a volatile, liquid precursor widely utilized in the semiconductor industry for the deposition of high-quality zirconium-based thin films.[1] Its thermal stability and solubility in non-polar solvents make it an ideal candidate for processes such as Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD).[1] This document provides a comprehensive overview of its chemical formula, structure, physicochemical properties, and relevant experimental protocols for its synthesis and application.

Chemical Formula and Structure

The chemical identity of **Tetrakis(ethylmethylamino)zirconium** is well-defined by its molecular and structural formulas.

- Molecular Formula: C₁₂H₃₂N₄Zr[2][3][4][5]
- Linear Formula: Zr[N(CH₃)(CH₂CH₃)]₄[1][4][6]



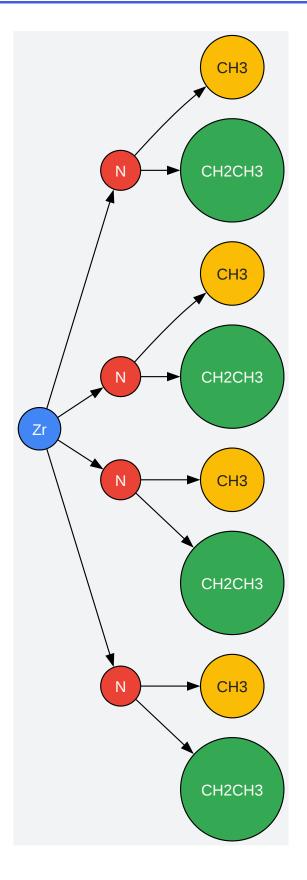




• Synonyms: TEMAZ, TEMAZr, Zirconium tetrakis(ethylmethylamide), Tetrakis(ethylmethylamido)zirconium(IV)[1][3][7][8]

The molecule consists of a central zirconium (Zr) atom in a +4 oxidation state, coordinated to four ethylmethylamino $[-N(CH_3)(C_2H_5)]$ ligands. The coordination geometry around the zirconium center is typically tetrahedral.





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Figure 1: 2D molecular structure of **Tetrakis(ethylmethylamino)zirconium**.



Physicochemical Properties

A summary of the key quantitative data for **Tetrakis(ethylmethylamino)zirconium** is presented in the table below. This data is essential for its handling, storage, and application in deposition processes.

Property	Value	References
Molecular Weight	323.63 g/mol	[2][3][5][6][9]
Appearance	Light yellow or colorless liquid	[3][6][7][8]
Density	1.049 g/mL at 25 °C	[1][3][6][10][11]
Boiling Point	81 °C at 0.1 mm Hg	[1][3][8][10][11]
Melting Point	<-70 °C	[7]
Solubility	Soluble in non-polar solvents (e.g., petroleum ether, dichloromethane); Insoluble in water	[1]
CAS Number	175923-04-3	[2][3][4][7]

Experimental Protocols General Synthesis Protocol

The synthesis of **Tetrakis(ethylmethylamino)zirconium** is typically achieved through the reaction of a zirconium(IV) halide with a lithium salt of the corresponding amine. The following is a representative protocol based on the synthesis of analogous metal amides, such as tetrakis(diethylamido)zirconium(IV).[12]

Materials:

- Zirconium(IV) chloride (ZrCl₄)
- Lithium ethylmethylamide (LiN(CH₃)(C₂H₅))
- Anhydrous, oxygen-free solvent (e.g., hexane or toluene)



Standard Schlenk line or glovebox equipment

Procedure:

- Preparation of Lithium Ethylmethylamide: In a nitrogen-filled glovebox, lithium
 ethylmethylamide is prepared by reacting n-butyllithium with ethylmethylamine in a suitable
 solvent like hexane. The reaction is typically performed at low temperatures (e.g., 0 °C) and
 then allowed to warm to room temperature.
- Reaction with Zirconium(IV) Chloride: A slurry of Zirconium(IV) chloride in the chosen anhydrous solvent is prepared in a Schlenk flask.
- The freshly prepared solution of lithium ethylmethylamide (4 molar equivalents) is slowly added to the ZrCl₄ slurry under an inert atmosphere, with vigorous stirring. The reaction is exothermic and may require cooling to control the temperature.
- The reaction mixture is stirred at room temperature for several hours or overnight to ensure complete reaction. The overall reaction is: ZrCl₄ + 4 LiN(CH₃)(C₂H₅) → Zr[N(CH₃)(C₂H₅)]₄ + 4 LiCl
- Work-up and Purification: The resulting mixture contains the desired product and lithium chloride (LiCl) precipitate. The LiCl is removed by filtration under inert atmosphere.
- The solvent is removed from the filtrate under reduced pressure to yield the crude product.
- The final product, **Tetrakis(ethylmethylamino)zirconium**, is purified by vacuum distillation to yield a colorless or light-yellow liquid.[1]

Application in Atomic Layer Deposition (ALD) of ZrO2

Tetrakis(ethylmethylamino)zirconium is a widely used precursor for depositing zirconium oxide (ZrO₂) thin films via ALD.[1][13] The process involves sequential, self-limiting surface reactions.

Materials:

• **Tetrakis(ethylmethylamino)zirconium** (TEMAZ) as the zirconium precursor.



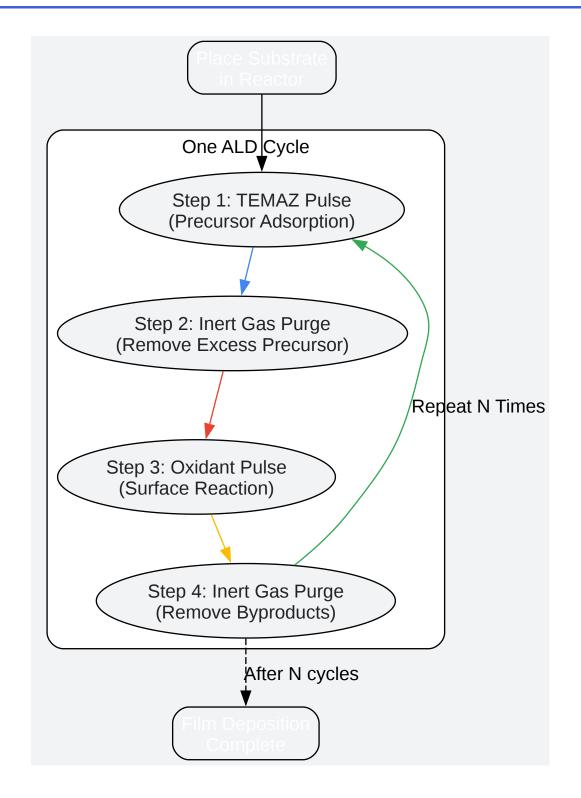
- An oxidant, typically water (H2O), ozone (O3), or an oxygen plasma, as the co-reactant.[13]
- An inert carrier gas (e.g., N₂, Ar).
- A substrate (e.g., silicon wafer).
- An ALD reactor.

Procedure (One ALD Cycle):

- TEMAZ Pulse: The TEMAZ precursor is vaporized and pulsed into the ALD reactor chamber containing the substrate. The precursor chemisorbs onto the substrate surface until saturation is reached.
- Purge 1: The chamber is purged with an inert gas to remove any unreacted TEMAZ and gaseous byproducts.
- Oxidant Pulse: The oxidant (e.g., H₂O vapor) is pulsed into the chamber. It reacts with the chemisorbed precursor layer on the surface to form a layer of ZrO₂ and releases reaction byproducts.
- Purge 2: The chamber is purged again with the inert gas to remove the oxidant and any remaining byproducts.

This four-step cycle is repeated to grow a ZrO₂ film of the desired thickness in a layer-by-layer fashion. The deposition temperature is a critical parameter, typically ranging from 150 to 250 °C.[13]





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Figure 2: Workflow for Atomic Layer Deposition using TEMAZ.



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